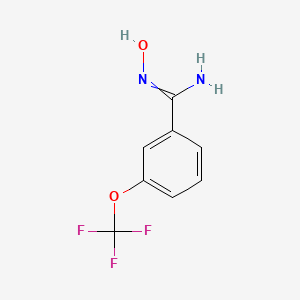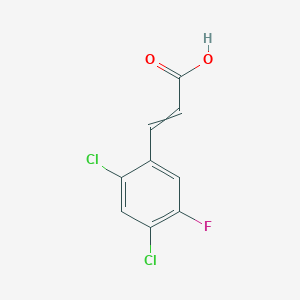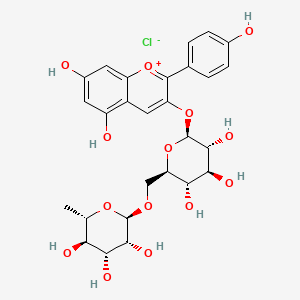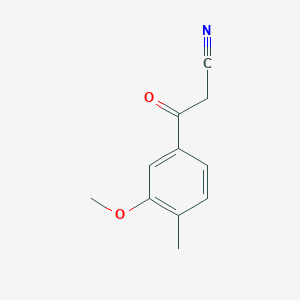![molecular formula C12H16BrN B12435295 3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
3-[(3-Bromophenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromophenyl)methyl]piperidine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a bromophenyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(3-Bromophenyl)methyl]piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is tolerant of various functional groups.
Example Synthetic Route:
Starting Materials: 3-Bromobenzyl chloride and piperidine.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
3-[(3-Bromophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a suitable base.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Phenyl-substituted piperidine.
Substitution: Azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
3-[(3-Bromophenyl)methyl]piperidine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, piperidine derivatives are known for their pharmacological activities. This compound may serve as a precursor for the synthesis of compounds with potential therapeutic applications, such as anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry:
The compound can be used in the development of new materials, including polymers and catalysts. Its unique structure allows for the modification of physical and chemical properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Bromophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and selectivity towards specific targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties .
Comparación Con Compuestos Similares
Piperidine: The parent compound, which lacks the bromophenyl group.
3-Phenylmethylpiperidine: Similar structure but without the bromine atom.
4-[(4-Bromophenyl)methyl]piperidine: Similar structure with the bromine atom at a different position.
Uniqueness:
3-[(3-Bromophenyl)methyl]piperidine is unique due to the presence of the bromine atom at the 3-position of the phenyl group. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Propiedades
IUPAC Name |
3-[(3-bromophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMGNSSAEYCFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)


![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)





![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)

